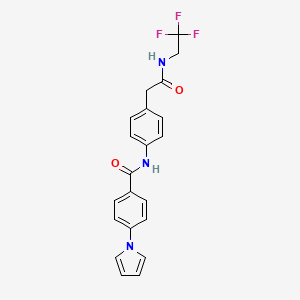
1-(3-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea is a chemical compound that has been widely used in scientific research for its various biological and pharmacological properties. This compound belongs to the class of urea derivatives and has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Urea Biosensors
Urea biosensors have significant applications in detecting and quantifying urea concentration due to urea's ubiquitous presence as a result of various processes, including human metabolism and environmental sources. Innovations in biosensor technology utilize different materials for enzyme immobilization, enhancing the sensitivity and specificity of urea detection in various fields such as healthcare, agriculture, and environmental monitoring (Botewad et al., 2021).
Urease Inhibitors in Medicine
Research on urease inhibitors, including urea derivatives, highlights their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus species. These inhibitors are crucial for developing therapeutic strategies against gastric and urinary tract infections, underscoring the importance of urea derivatives in medical applications (Kosikowska & Berlicki, 2011).
Environmental Estrogens
Studies on chemicals like Methoxychlor, which metabolizes into an active estrogenic form, demonstrate the environmental and health impacts of certain urea derivatives. Understanding these compounds' effects on fertility and development emphasizes the need for careful evaluation of urea derivatives in environmental toxicology (Cummings, 1997).
Pesticide Exposure
Research on pesticide urinary biomarker measurements, including urea derivatives, provides insights into human exposure to pesticides and their metabolites. This knowledge is crucial for assessing the health risks associated with pesticide use and exposure, guiding public health policies and safety standards (Egeghy et al., 2011).
Drug Design Applications
Urea's unique hydrogen-binding capabilities make it an essential functional group in drug design, playing a critical role in the modulation of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. This highlights the versatility of urea derivatives in pharmaceutical research and development (Jagtap et al., 2017).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-8-3-4-9(5-11(8)14)17-12(19)18-10-6-15-13(20-2)16-7-10/h3-7H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIDIKXFFQZCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

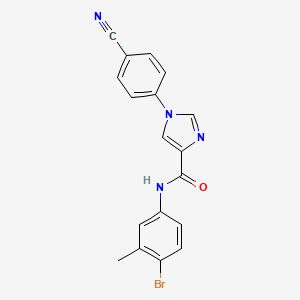
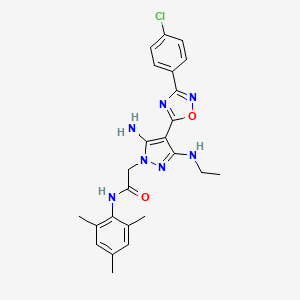
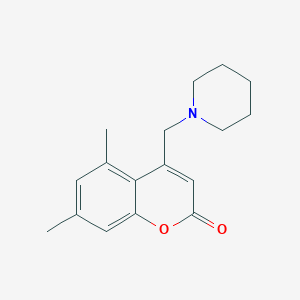
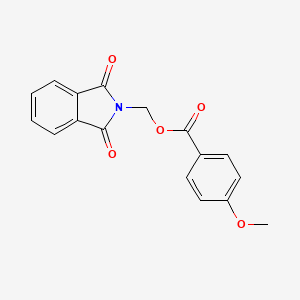


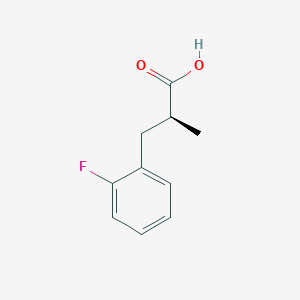
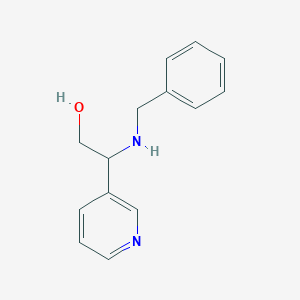

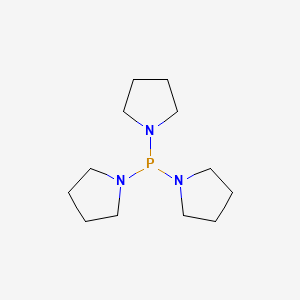

![N-[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2467686.png)

